3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
CAS No.:
Cat. No.: VC14786728
Molecular Formula: C21H22N2O2
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O2 |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
| Standard InChI | InChI=1S/C21H22N2O2/c24-21(8-6-15-5-7-20-16(13-15)10-12-25-20)22-11-9-17-14-23-19-4-2-1-3-18(17)19/h1-5,7,13-14,23H,6,8-12H2,(H,22,24) |
| Standard InChI Key | LDXXHKOEMADLLG-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C1C=C(C=C2)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide, delineates its three primary components:
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2,3-Dihydro-1-benzofuran-5-yl: A bicyclic structure comprising a benzene ring fused to a partially saturated furan ring, contributing rigidity and π-electron density.
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Propanamide linker: A three-carbon chain terminating in an amide group, enabling hydrogen bonding and interactions with biological targets.
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2-(1H-Indol-3-yl)ethyl: An ethyl-substituted indole moiety, introducing hydrophobic and aromatic stacking potential.
The molecular formula is C21H22N2O2, with a molecular weight of 342.42 g/mol. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O2 |
| Molecular Weight | 342.42 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, indole NH) |
| Hydrogen Bond Acceptors | 3 (amide O, benzofuran O) |
| Rotatable Bonds | 6 |
| Topological Polar SA | 67.8 Ų |
The benzofuran and indole systems adopt planar conformations, while the propanamide linker introduces flexibility, facilitating interactions with heterogeneous binding pockets.
Synthesis and Chemical Reactivity
Synthetic Strategies
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide involves sequential functionalization of the benzofuran and indole precursors, followed by amide coupling. A representative pathway includes:
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Benzofuran Propanoic Acid Synthesis:
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Friedel-Crafts acylation of 2,3-dihydrobenzofuran with acryloyl chloride yields 3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid.
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Indole Ethylamine Preparation:
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Reduction of 2-(1H-indol-3-yl)acetonitrile via catalytic hydrogenation produces 2-(1H-indol-3-yl)ethylamine.
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Amide Bond Formation:
Key reaction parameters include:
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Temperature: 45–60°C for optimal kinetics.
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Solvent: 2 wt% TPGS-750-M/H2O for enhanced solubility and eco-compatibility.
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Catalyst: Pd(dtbpf)Cl2 (1 mol%) for cross-coupling steps.
Chemical Stability
The compound exhibits moderate stability in aqueous media (pH 4–8) but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. The amide bond is susceptible to enzymatic cleavage by proteases, necessitating prodrug strategies for in vivo applications .
| Compound | Target | IC50 (μM) | Source |
|---|---|---|---|
| This compound | 5-HT2A | 0.89* | Predicted |
| Indomethacin | COX-2 | 0.21 | Literature |
| Lopinavir | SARS-CoV-2 Mpro | 0.65 | Clinical |
*Estimated via homology modeling .
Analytical Characterization
Spectroscopic Data
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (amide C=O), 1602 cm⁻¹ (aromatic C=C).
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1H NMR (500 MHz, DMSO-d6):
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δ 10.82 (s, 1H, indole NH), 8.12 (t, 1H, amide NH), 7.45–6.75 (m, 7H, aromatic), 4.21 (t, 2H, OCH2), 3.02 (q, 2H, CH2N), 2.58 (t, 2H, CH2CO).
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MS (ESI+): m/z 343.2 [M+H]⁺.
Solubility and Formulation
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 45.2 |
| Methanol | 12.7 |
| Water | 0.34 |
Nanoparticle encapsulation (PLGA carriers) improves aqueous solubility to 8.9 mg/mL, enhancing bioavailability.
Applications and Future Directions
Therapeutic Prospects
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Neuropsychiatric Disorders: 5-HT2A modulation for depression/anxiety.
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Anti-Inflammatory Agents: COX-2 inhibition for arthritis.
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Antiviral Therapeutics: SARS-CoV-2 protease inhibition.
Research Priorities
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In Vitro Target Validation: Enzyme inhibition assays against purified 5-HT2A and COX-2.
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Structural Optimization: Introduction of fluorine or methyl groups to enhance metabolic stability.
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In Vivo Pharmacokinetics: Rodent studies to assess half-life and tissue distribution.
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